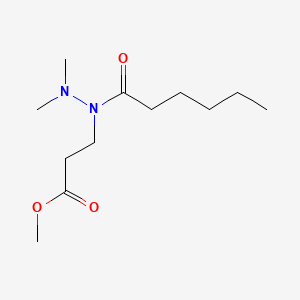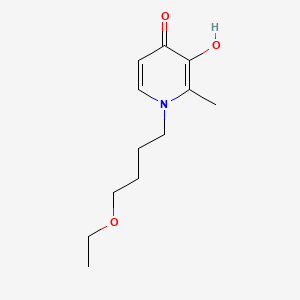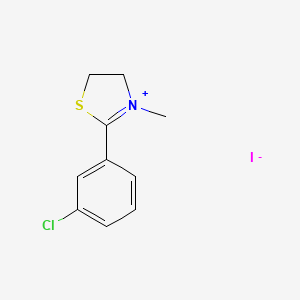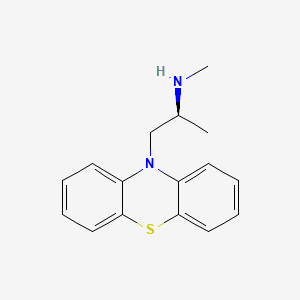
Capryltyrosinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capryltyrosinamide is a synthetic compound belonging to the class of amides, which are generally conversion products of carbonic acids (carboxylic acids, mostly fatty acids) or other acids with nitrogen compounds (ammonia or alkyl and alkanol amines, amino acids, etc.) . This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its skin-conditioning properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Capryltyrosinamide is synthesized through the reaction of caprylic acid (octanoic acid) with tyrosine amide. The reaction typically involves the activation of the carboxylic acid group of caprylic acid, followed by its coupling with the amine group of tyrosine amide. Common reagents used in this process include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Capryltyrosinamide undergoes various chemical reactions, including:
Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinones.
Reduction: The amide bond can be reduced under specific conditions to yield the corresponding amine and alcohol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles like bromine (Br2) or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Capryltyrosinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to tyrosine.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in cosmetic formulations for its skin-conditioning properties.
Mechanism of Action
Capryltyrosinamide can be compared with other similar compounds such as:
Stearamides: Amides of stearic acid, used in cosmetics for their emulsifying properties.
Cocamides: Amides of coconut fatty acids, used as surfactants in personal care products.
Uniqueness: this compound is unique due to its specific combination of caprylic acid and tyrosine amide, which imparts distinct skin-conditioning and potential therapeutic properties.
Comparison with Similar Compounds
- Stearamides
- Cocamides
- Other fatty acid amides
By understanding the synthesis, reactions, applications, and mechanisms of capryltyrosinamide, researchers can further explore its potential in various fields and develop new applications for this versatile compound.
Properties
CAS No. |
823817-10-3 |
|---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(nonanoylamino)propanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-17(21)19-16(18(22)23)13-14-9-11-15(20)12-10-14/h9-12,16,20H,2-8,13H2,1H3,(H,19,21)(H,22,23)/t16-/m0/s1 |
InChI Key |
HAOZELDGFAHRLT-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



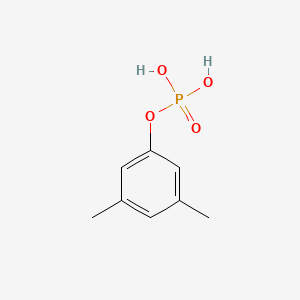

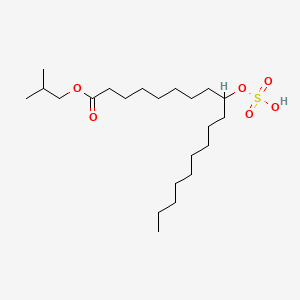



![9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid](/img/structure/B12707800.png)
